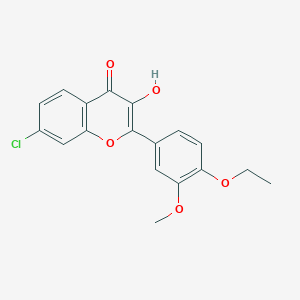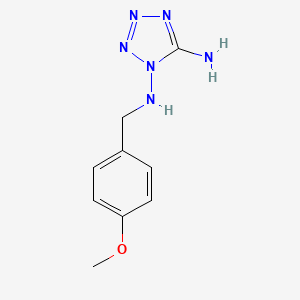![molecular formula C9H10N4O2 B4327919 [4-(HYDROXYMETHYL)-1-(3-PYRIDYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL](/img/structure/B4327919.png)
[4-(HYDROXYMETHYL)-1-(3-PYRIDYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL
Overview
Description
[4-(HYDROXYMETHYL)-1-(3-PYRIDYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL is a heterocyclic compound that features both pyridine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(HYDROXYMETHYL)-1-(3-PYRIDYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions to form the triazole ring. The pyridine ring can be introduced through various synthetic routes, such as the reaction of a pyridine derivative with the triazole intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to modify the triazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: [4-(HYDROXYMETHYL)-1-(3-PYRIDYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, this compound can serve as a ligand for metal ions, facilitating studies on metal-ligand interactions and their biological implications.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of [4-(HYDROXYMETHYL)-1-(3-PYRIDYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (1-phenyl-1H-1,2,3-triazole-4,5-diyl)dimethanol
- (1-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol
- (1-pyridin-2-yl-1H-1,2,3-triazole-4,5-diyl)dimethanol
Comparison: Compared to these similar compounds, [4-(HYDROXYMETHYL)-1-(3-PYRIDYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL offers unique properties due to the position of the pyridine ring. This positional difference can influence the compound’s reactivity, binding interactions, and overall stability, making it a distinct and valuable compound for various applications.
Properties
IUPAC Name |
[5-(hydroxymethyl)-1-pyridin-3-yltriazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c14-5-8-9(6-15)13(12-11-8)7-2-1-3-10-4-7/h1-4,14-15H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWKCDZDUMSVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=C(N=N2)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-CHLORO-2-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B4327846.png)
![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxoacetamide](/img/structure/B4327853.png)
![3-benzyl-1'-(4-methoxyphenyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4327866.png)
![1-benzyl-2'-(4-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4327867.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(diethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327871.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327878.png)
![3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B4327885.png)
![3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane](/img/structure/B4327889.png)
![1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one](/img/structure/B4327890.png)
![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B4327900.png)
![ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate](/img/structure/B4327908.png)
![ethyl 5-{[(2-hydroxyethyl)sulfanyl]methyl}-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4327924.png)

